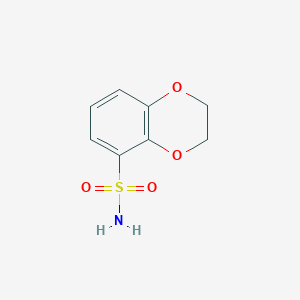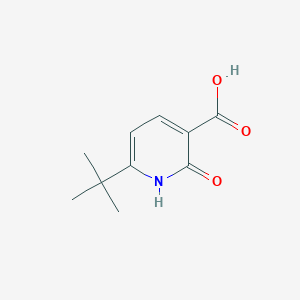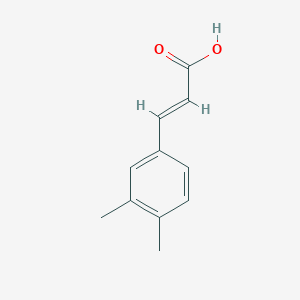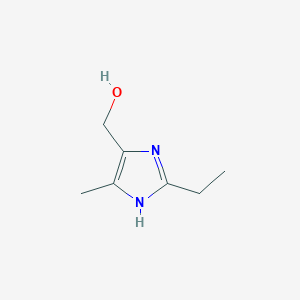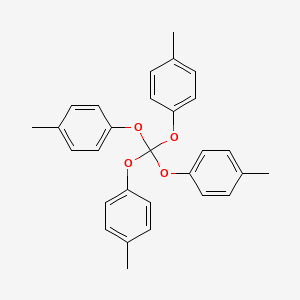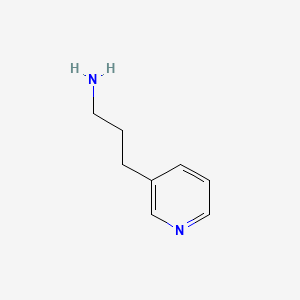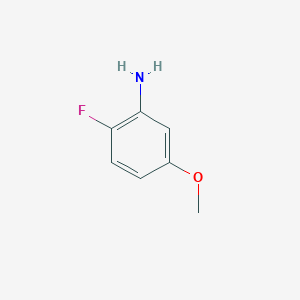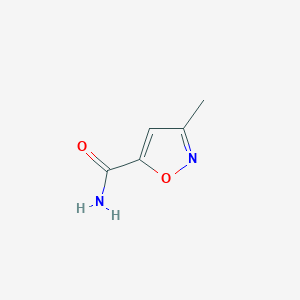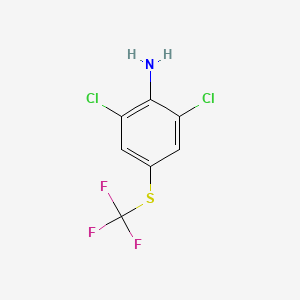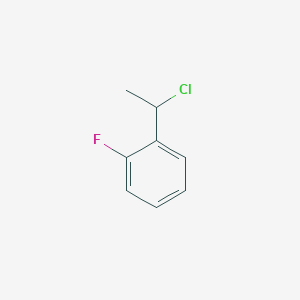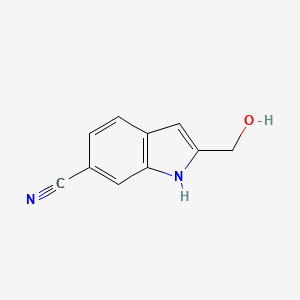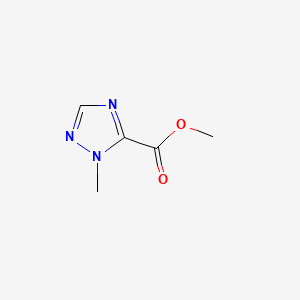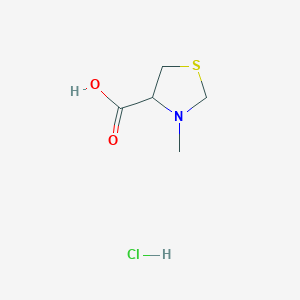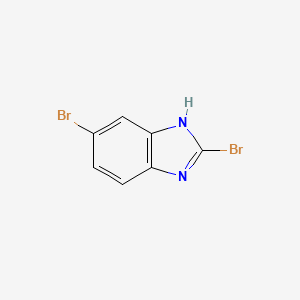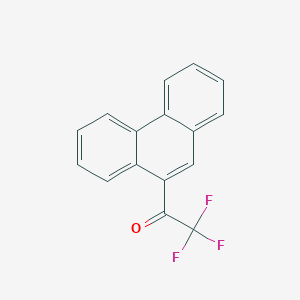
9-Phenanthryl trifluoromethyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Phenanthryl trifluoromethyl ketone is a chemical compound with the CAS Number: 163082-41-5 . It has a molecular weight of 274.24 and its IUPAC name is 2,2,2-trifluoro-1-(9-phenanthryl)ethanone . The compound is a yellow solid .
Synthesis Analysis
Trifluoromethyl ketones (TFMKs), such as 9-Phenanthryl trifluoromethyl ketone, are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . The synthesis of TFMKs has been discussed in-depth in various studies .Molecular Structure Analysis
The molecular structure of 9-Phenanthryl trifluoromethyl ketone can be represented by the Inchi Code: 1S/C16H9F3O/c17-16(18,19)15(20)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H . The compound has a linear formula of C16H9F3O .Physical And Chemical Properties Analysis
9-Phenanthryl trifluoromethyl ketone is a yellow solid . The compound has a molecular weight of 274.24 .Aplicaciones Científicas De Investigación
Catalytic Applications
9-Phenanthryl trifluoromethyl ketone and its derivatives have been utilized in various catalytic processes, showcasing their versatility in synthetic chemistry. For instance, a general method for the direct alkynylation of trifluoromethyl ketones using copper(I) alkoxide catalysts highlights the functional group's role in enhancing catalyst activity and enabling the synthesis of CF3-substituted tertiary propargyl alcohols (Motoki, Kanai, & Shibasaki, 2007). Additionally, the utility of 9-phenanthryl derivatives in palladium-catalyzed aryne annulation processes to synthesize functionally substituted carbocyclic ring systems demonstrates their significance in creating complex molecular architectures (Worlikar & Larock, 2009).
Synthetic Methodologies
The synthetic flexibility of 9-phenanthryl trifluoromethyl ketone is further illustrated by its involvement in the development of new synthetic methodologies. For example, the synthesis of heptacyclic aromatic hydrocarbons via Elb's pyrolysis showcases the potential of 9-phenanthryl derivatives in constructing complex polycyclic aromatic compounds, a crucial aspect in the study of cancer-causing hydrocarbons (Lambert & Martin, 2010). Moreover, the directed ortho metalation - palladium catalyzed cross-coupling connection for synthesizing 9-phenanthrols and phenanthrenes highlights the strategic use of 9-phenanthryl derivatives in regiospecific synthesis, providing a general synthesis approach to phenanthrenes (Fu & Snieckus, 2000).
Environmental and Health Applications
In environmental science, research into the high-efficiency removal of 9-Phenanthrol using superparamagnetic nanomaterials addresses the health and environmental risks associated with 9-Phenanthrol pollution. This study exemplifies the role of 9-phenanthryl derivatives in environmental remediation technologies, highlighting their potential in solving pollution issues (Wei et al., 2022).
Fundamental Chemistry and Mechanistic Studies
The interaction of ketone triplet excited states with nucleophilic groups provides insight into the electronic properties of phenalenone and its derivatives, facilitating a deeper understanding of substituent-induced state switching in triplet ketones. This research contributes to the fundamental understanding of excited-state chemistry and its applications in photophysics and photochemistry (Bucher, 2017).
Direcciones Futuras
Trifluoromethyl ketones, including 9-Phenanthryl trifluoromethyl ketone, are valuable synthetic targets and have potential applications in the construction of fluorinated pharmacons . Future research may focus on developing more efficient synthesis methods and exploring their potential applications in medicinal chemistry .
Propiedades
IUPAC Name |
2,2,2-trifluoro-1-phenanthren-9-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3O/c17-16(18,19)15(20)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTFSYLJTVALDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472493 |
Source


|
| Record name | 9-PHENANTHRYL TRIFLUOROMETHYL KETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Phenanthryl trifluoromethyl ketone | |
CAS RN |
163082-41-5 |
Source


|
| Record name | 9-PHENANTHRYL TRIFLUOROMETHYL KETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

